1-Benzylpiperidine-3-sulfonamide
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital structural component in the pharmaceutical industry. encyclopedia.pubnih.gov Its prevalence is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.netthieme-connect.com The piperidine scaffold is a key feature in over seventy drugs approved by the U.S. Food and Drug Administration (FDA). pharmaceutical-technology.compharmaceutical-business-review.com
This versatile scaffold is present in numerous drug classes, including antipsychotics (e.g., Haloperidol, Risperidone), analgesics (e.g., Fentanyl, Meperidine), and antihistamines (e.g., Loratadine). encyclopedia.pubwikipedia.org Furthermore, piperidine derivatives are crucial in the development of treatments for complex conditions such as Alzheimer's disease, with the leading acetylcholinesterase inhibitor, Donepezil, featuring a piperidine moiety. encyclopedia.pubnih.govnih.gov The ability to introduce chiral centers and various substituents allows for fine-tuning of a molecule's physicochemical and biological properties, making it a highly valuable tool for drug designers. thieme-connect.comthieme-connect.com
Role of Sulfonamide Scaffolds in Modern Drug Discovery
The sulfonamide functional group (-SO2NH2) has been a pillar of medicinal chemistry since the discovery of the antibacterial properties of Prontosil in the 1930s. citedrive.comresearchgate.netwikipedia.org This discovery ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.org Sulfonamides typically function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. wikipedia.orgmerckmanuals.com As humans obtain folate from their diet, this pathway provides a selective target for antimicrobial action. merckmanuals.com
Beyond their foundational role as antibiotics, sulfonamides have demonstrated a remarkable range of biological activities, leading to their incorporation into a diverse array of therapeutic agents. ajchem-b.comajchem-b.com FDA-approved drugs containing the sulfonamide scaffold are used to treat a multitude of conditions, including viral infections, cancer, inflammation, glaucoma, and cardiovascular disorders. citedrive.comresearchgate.netnih.gov This versatility stems from the sulfonamide group's ability to act as a bioisostere of carboxylic acids and phenolic hydroxyl groups, and its capacity to bind to various enzyme active sites, such as carbonic anhydrase and proteases. citedrive.comnih.gov The continued development of novel sulfonamide derivatives highlights their enduring importance in addressing contemporary medical challenges. citedrive.comajchem-b.com
Rationale for Hybridizing Benzylpiperidine and Sulfonamide Moieties in Chemical Biology
The hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in drug discovery aimed at creating novel compounds with potentially synergistic or unique biological activities. The combination of a benzylpiperidine moiety with a sulfonamide group is a deliberate design choice intended to leverage the advantageous properties of both scaffolds.
The piperidine ring can improve a molecule's brain exposure and modulate its physicochemical properties for better drug-like characteristics. encyclopedia.pubthieme-connect.com The benzyl (B1604629) group attached to the piperidine nitrogen can participate in crucial binding interactions with biological targets. Concurrently, the sulfonamide group offers a versatile anchor for interacting with enzyme active sites, often through hydrogen bonding. citedrive.com The synthesis of such hybrid molecules is generally straightforward, allowing for the creation of diverse chemical libraries for screening. nih.gov Research into compounds that merge these two groups, such as N-(piperidin-1-yl)benzenesulfonamide derivatives, has been pursued to explore new therapeutic avenues, including enzyme inhibition. kfupm.edu.saresearchgate.net
Overview of Research Trajectories for 1-Benzylpiperidine-3-sulfonamide and Related Analogues
Research into 1-Benzylpiperidine-3-sulfonamide and its analogues has primarily focused on their potential as enzyme inhibitors and antibacterial agents. Studies have explored the synthesis of various derivatives and their subsequent evaluation against different biological targets.
For instance, one line of research involved the synthesis of a series of novel sulfanilamide (B372717) derivatives that incorporate a piperidine fragment. These compounds were evaluated for their antibacterial potency against plant bacterial diseases, with many displaying excellent in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Molecular docking studies suggested that these compounds, like traditional sulfonamides, likely target the enzyme dihydropteroate synthase (DHPS). nih.gov
Another area of investigation has been the synthesis of piperidine-sulfonamide hybrids as potential inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, N-alkyl-N-(piperidin-1-yl) benzenesulfonamide (B165840) derivatives were synthesized and screened against these enzymes, with several compounds showing promising inhibitory activity. kfupm.edu.saresearchgate.net The design of such molecules often aims to combine the structural features necessary for potent and selective receptor binding. nih.gov
The following table presents a selection of research findings for piperidine-sulfonamide type compounds, illustrating their evaluated biological activities.
| Compound Type | Target/Activity | Key Findings |
| Sulfanilamide-Piperidine Hybrids | Antibacterial (Xoo, Xac) | Several derivatives showed excellent in vitro antibacterial potency. nih.gov |
| N-Alkyl-N-(piperidin-1-yl) benzenesulfonamides | Enzyme Inhibition (AChE, BChE) | Synthesized compounds exhibited promising activity against cholinesterase enzymes. kfupm.edu.saresearchgate.net |
| Piperidine Propionamide Derivatives | σ1/μ Receptor Binding | A series of compounds were developed as potential analgesics for neuropathic pain, showing high affinity for both receptors. nih.gov |
| Benzenesulfonamide-Piperazine Hybrids | Enzyme Inhibition (AChE, BChE, Tyrosinase) | Compounds showed good inhibitory potential against cholinesterases and tyrosinase. nih.gov |
These research trajectories underscore the active exploration of piperidine-sulfonamide hybrids in the quest for new therapeutic agents, leveraging the combined chemical strengths of these two privileged scaffolds.
Properties
IUPAC Name |
1-benzylpiperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-17(15,16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSWGGSQLFMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Benzylpiperidine 3 Sulfonamide Analogues
Strategies for the Construction of the Benzylpiperidine Core
The formation of the benzylpiperidine core is a key step in the synthesis of the target compounds. Various methods, including reductive amination, cyclization reactions, and N-alkylation strategies, are employed to achieve this.
Reductive Amination Approaches
Reductive amination is a widely used and versatile method for the synthesis of amines, including the N-benzylpiperidine scaffold. masterorganicchemistry.comyoutube.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. masterorganicchemistry.com This approach effectively avoids the common issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com
A convenient one-pot procedure has been developed for the reductive amination of secondary amines like piperidines with a variety of aldehydes. tandfonline.com This method utilizes borane-pyridine complex as a replacement for sodium cyanoborohydride, offering a less toxic and often more efficient alternative. tandfonline.com The reaction can be performed with aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com For instance, the reaction of piperidine (B6355638) with benzaldehyde (B42025) using borane-pyridine complex in ethanol (B145695) yields N-benzylpiperidine. tandfonline.com A key advantage of this method is the elimination of nitrile impurities that can form when using sodium cyanoborohydride. tandfonline.com The reaction conditions are generally mild, and the process is compatible with various functional groups. tandfonline.com
The choice of reducing agent is critical for the success of reductive amination. While sodium borohydride (B1222165) can be used, it may also reduce the starting aldehyde or ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they are more selective for the reduction of the iminium ion over the carbonyl group. masterorganicchemistry.com
Table 1: Examples of Reductive Amination for the Synthesis of N-Substituted Piperidines tandfonline.com
| Piperidine Derivative | Aldehyde | Reducing Agent | Product |
| Piperidine | Benzaldehyde | Borane-pyridine | N-Benzylpiperidine |
| Piperidine | Cinnamaldehyde | Borane-pyridine | N-Cinnamylpiperidine |
| 3,4-Dehydropiperidine | Benzaldehyde | Borane-pyridine | N-Benzyl-3,4-dehydropiperidine |
Cyclization Reactions for Piperidine Ring Formation
The construction of the piperidine ring itself can be achieved through various cyclization strategies. These methods are fundamental in synthesizing substituted piperidines that can be further functionalized.
Intramolecular cyclization is a prominent approach. For example, a cobalt(II) catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov Another method involves the oxidative amination of non-activated alkenes to form substituted piperidines, a reaction that can be catalyzed by a gold(I) complex. nih.gov More recently, an enantioselective version of this reaction has been developed using a palladium catalyst with a pyridine-oxazoline ligand. nih.gov
Aza-Pummerer type annulations have also been employed. For instance, a [5 + 1] acid-mediated annulation can lead to the formation of piperidine rings. nih.gov Additionally, radical cyclization methods, such as those involving a 1,6-hydrogen atom transfer, provide another route to piperidines. nih.gov The Dieckmann condensation is a classic method used for the ring closure in the synthesis of 2,4-diketopiperidines, which can serve as precursors to other piperidine derivatives. dtic.mil
Table 2: Selected Cyclization Strategies for Piperidine Ring Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type |
| Radical Intramolecular Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines |
| Oxidative Amination | Non-activated alkenes | Gold(I) complex or Palladium catalyst | Substituted piperidines |
| Aza-Pummerer Annulation | - | Acid-mediated | Piperidine rings |
| Dieckmann Condensation | Dialkyl adipate (B1204190) derivatives | Base | 2-Oxopiperidine-carboxylates |
N-Alkylation and N-Benzylation Strategies
Direct N-alkylation or N-benzylation of a pre-existing piperidine ring is a straightforward approach to introduce the benzyl (B1604629) group. This typically involves the reaction of the piperidine with an appropriate alkyl or benzyl halide. researchgate.netechemi.com
The reaction of piperidine with a benzyl halide, such as benzyl chloride, is a common method for synthesizing N-benzylpiperidine. echemi.com The reaction is often carried out in the presence of a base, such as potassium carbonate or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.netechemi.com The choice of solvent can influence the reaction, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being commonly used. researchgate.net
It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.net Slowly adding the alkylating agent to an excess of the amine can help to favor mono-alkylation. researchgate.net Microwave-assisted N-alkylation has also been shown to be an efficient method, often leading to shorter reaction times. echemi.com
Table 3: Conditions for N-Benzylation of Piperidine
| Piperidine | Benzylating Agent | Base | Solvent | Conditions |
| Piperidine | Benzyl chloride | K2CO3 | Ethanol | Microwave, 80°C, 40 min |
| Piperidine | Benzyl bromide | K2CO3 | DMF | Room temperature |
| Piperidine | Benzyl iodide | None (slow addition) | Acetonitrile | Room temperature |
Approaches for the Introduction and Modification of the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore, and its introduction onto the piperidine ring is a critical step in the synthesis of the target compounds.
N-Sulfonation with Sulfonyl Chlorides
The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comrsc.org This reaction is generally effective, although the reactivity of the amine can vary depending on its electronic and steric properties. cbijournal.com
For the synthesis of a 1-benzylpiperidine-3-sulfonamide, a 1-benzyl-3-aminopiperidine precursor would be reacted with an appropriate sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an inorganic base like sodium carbonate, to scavenge the hydrochloric acid that is produced. cbijournal.com A variety of solvents can be used, including dichloromethane (B109758) and dimethylformamide. researchgate.net
The choice of sulfonyl chloride determines the nature of the substituent on the sulfonamide nitrogen. For example, reaction with benzenesulfonyl chloride would yield an N-phenylsulfonamide derivative, while reaction with methanesulfonyl chloride would yield an N-methylsulfonamide derivative.
Table 4: General Conditions for N-Sulfonation of Amines
| Amine | Sulfonylating Agent | Base | Solvent |
| Primary/Secondary Amine | Aryl or Alkyl Sulfonyl Chloride | Pyridine, K2CO3, NaOH | Dichloromethane, DMF, Water |
Sustainable Synthesis Methodologies for Sulfonamides
In recent years, there has been a growing emphasis on the development of more environmentally friendly or "green" synthetic methods. This is particularly relevant for sulfonamide synthesis, which has traditionally involved the use of toxic solvents and reactive reagents. researchgate.net
One sustainable approach involves conducting the sulfonylation reaction in water. researchgate.netrsc.org This method can be highly efficient and avoids the use of volatile organic solvents. In some cases, the sulfonamide product is poorly soluble in water, allowing for easy isolation by simple filtration. researchgate.net Another strategy is the use of mechanochemistry, where reactions are carried out in a ball mill in the absence of a solvent. rsc.org This solvent-free approach significantly reduces waste and can be more energy-efficient. rsc.org
Alternative and less hazardous sulfonating agents are also being explored. For example, sodium sulfinates have been used as a stable and less reactive sulfur source in place of sulfonyl chlorides. researchgate.net The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, has also been reported for sulfonamide synthesis. nih.gov These sustainable methods offer significant advantages in terms of environmental impact and are becoming increasingly important in modern organic synthesis. researchgate.netrsc.org
Table 5: Comparison of Traditional and Sustainable Sulfonamide Synthesis
| Feature | Traditional Method | Sustainable Method |
| Solvent | Dichloromethane, DMF, DMSO researchgate.net | Water, Deep Eutectic Solvents, Solvent-free researchgate.netrsc.orgnih.gov |
| Sulfur Source | Sulfonyl chloride researchgate.net | Sodium sulfinate researchgate.net |
| Work-up | Extraction, Chromatography | Filtration researchgate.net |
| Environmental Impact | Higher | Lower |
Design and Synthesis of Hybrid Architectures Incorporating Benzylpiperidine and Sulfonamide Fragments
The rational design of hybrid molecules is a cornerstone of modern drug discovery, aiming to create multi-target-directed ligands (MTDLs). rsc.org This approach has been successfully applied to develop hybrids combining the N-benzylpiperidine pharmacophore of Donepezil with various sulfonamide moieties. nih.gov
The synthesis of Donepezil-sulfonamide hybrids involves the conjugation of a Donepezil-mimetic moiety, such as N-benzylpiperidine or N-benzylpiperazine, with a para-substituted arylsulfonamide. nih.gov The primary goal is to create molecules that can interact with multiple pathological features of diseases like Alzheimer's. nih.gov In one reported synthesis, five different hybrid compounds were created by linking these two core fragments. nih.gov The N-benzylpiperidine portion is designed to interact with the catalytic anionic site (CAS) of acetylcholinesterase (AChE), mimicking the action of Donepezil. nih.gov The attached arylsulfonamide moiety is intended to bind to the peripheral active site (PAS) of AChE, similar to the function of the indanone group in Donepezil. nih.gov
The general synthetic procedure involves a conjugation reaction between the benzylpiperidine/benzylpiperazine unit and the selected arylsulfonamide. nih.gov This strategy has produced a library of novel compounds for biological evaluation. nih.gov
Table 1: Examples of Synthesized Donepezil-Sulfonamide Hybrids
| Hybrid Type | Core Moieties | Linker Size (n) |
|---|---|---|
| Benzylpiperidine-Sulfonamide | N-benzylpiperidine, para-substituted arylsulfonamide | 1 |
| Benzylpiperazine-Sulfonamide | N-benzylpiperazine, para-substituted arylsulfonamide | 2 |
Data sourced from a study on novel Donepezil-arylsulfonamide hybrids. nih.gov
The linker connecting the benzylpiperidine scaffold and the sulfonamide fragment plays a critical role in the activity of the hybrid molecule. nih.govresearchgate.net The length, rigidity, and chemical nature of the linker can significantly influence the molecule's ability to bind to its target enzymes. nih.gov
Studies on various Donepezil-based hybrids have demonstrated the importance of linker length. For instance, in a series of deoxyvasicinone-donepezil hybrids, increasing the linker length resulted in decreased activity against AChE. nih.gov Similarly, for Donepezil-sulfonamide hybrids, those containing the benzylpiperidine moiety and a shorter linker (n=1) showed better activity in inhibiting Aβ aggregation compared to those with a benzylpiperazine unit and a longer linker (n=2). nih.gov
The integration of the scaffold involves carefully selecting the connection points and the type of chemical bond. In many syntheses of Donepezil analogues, the N-benzylpiperidine is connected to another molecular fragment via a methylene (B1212753) linker, which is a feature of the parent Donepezil molecule. scispace.com The choice of linker and how it integrates the two pharmacophores is a key consideration in the design of MTDLs to ensure optimal orientation and binding at the target sites. nih.govresearchgate.net
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
To explore a wider range of biological activities and improve drug-like properties, the core 1-benzylpiperidine-sulfonamide structure can be extensively derivatized. nih.govnih.gov This involves modifying different parts of the molecule, including the benzyl group, the piperidine ring, the sulfonamide group, and the linker. scispace.comresearchgate.net
Scientists are actively developing hybrid molecules and MTDLs that can modulate multiple biological targets simultaneously. rsc.org This has led to the creation of diverse Donepezil-based hybrids by fusing fragments from other biologically active compounds, such as ferulic acid, coumarin, and hydrazinonicotinamide. nih.govrsc.org
One common strategy is the replacement of the indanone moiety of Donepezil with other heterocyclic or aromatic systems, which can be linked to the N-benzylpiperidine scaffold. scispace.com For example, derivatives have been synthesized by condensing the indanone nucleus with derivatives of N-benzylpiperidine-4-carboxaldehyde. researchgate.net In another approach, coumarin-3-carboxamide derivatives were connected to N-benzylpiperidine. scispace.com
The introduction of various substituents on the aromatic rings of the molecule is another key derivatization strategy. nih.gov For example, Donepezil-Trolox hybrids have been developed with electron-donating (-CH3) and electron-withdrawing (-F) groups on the phenyl ring to study their effect on activity. nih.gov The substitution pattern on the arylsulfonamide part of the hybrid also influences its biological effect. nih.gov
Table 2: Examples of Derivatization Strategies for Donepezil Analogues
| Strategy | Modified Fragment | Example Hybrid/Derivative |
|---|---|---|
| Linker Modification | Altering linker length and composition | Deoxyvasicinone-donepezil hybrids with varied linker lengths. nih.gov |
| Scaffold Replacement | Replacing the indanone moiety | Donepezil–ferulic acid hybrids. rsc.org |
| Scaffold Replacement | Replacing the indanone moiety | Coumarin-3-carboxamide-N-benzylpiperidine hybrids. scispace.com |
| Scaffold Replacement | Replacing the piperidine moiety | Piperazine-containing Donepezil analogues. nih.govnih.gov |
| Aromatic Substitution | Adding groups to phenyl rings | Donepezil–Trolox hybrids with -CH3 or -F substitutions. nih.gov |
| Condensation Reaction | Linking indanone and piperidine derivatives | Indanonylidenyl precursors of Donepezil. researchgate.net |
These derivatization strategies allow for the fine-tuning of the molecule's properties and the generation of extensive chemical diversity to identify promising new therapeutic candidates. rsc.org
Structure Activity Relationship Sar Investigations of 1 Benzylpiperidine 3 Sulfonamide Derivatives
Methodological Frameworks for SAR Studies
The investigation into the structure-activity relationships of 1-benzylpiperidine-3-sulfonamide derivatives employs established medicinal chemistry strategies to systematically probe the influence of various structural modifications on biological activity.
Positional Scanning and Substituent Effects on Biological Activity
Positional scanning is a key technique used to determine the optimal placement of substituents on the 1-benzylpiperidine-3-sulfonamide scaffold. This involves synthesizing and testing a series of compounds where a particular substituent is moved to different available positions on the benzyl (B1604629) ring, the piperidine (B6355638) ring, or the sulfonamide nitrogen. The resulting data reveal which positions are sensitive to substitution and what types of substituents (e.g., electron-donating or electron-withdrawing) enhance or diminish activity.
For instance, in related sulfonamide-containing compounds, the position of substituents on an aromatic ring can be critical. It has been observed that the amino and sulfonyl groups on a benzene (B151609) ring should ideally be in a 1,4-position for optimal antibacterial activity; moving them to a 1,2- or 1,3-position can lead to a loss of activity. pharmacy180.com Similarly, substitutions on the benzene ring of the sulfonamide moiety can render the compounds inactive. pharmacy180.com
The effect of substituents is also a major focus. In a series of novel sulfonamide derivatives containing a piperidine moiety, the introduction of different substituents on a benzene sulfonamide portion led to a range of antibacterial activities. This highlights that the electronic and steric properties of the substituents play a significant role in the biological potency of the compounds. nih.gov For example, the presence of a free aromatic amino group para to the sulfonamide group is often considered essential for the antibacterial activity of many sulfonamides. pharmacy180.comslideshare.net
Isosteric Replacements within the Benzylpiperidine and Sulfonamide Units
Isosteric and bioisosteric replacements are fundamental strategies in drug design to improve potency, selectivity, and pharmacokinetic properties. This involves substituting a functional group with another group that has similar physical or chemical properties. In the context of 1-benzylpiperidine-3-sulfonamide, this could involve several modifications.
For the sulfonamide group (-SO₂NH-), a common isosteric replacement is a carboxamide group (-CONH-). However, in many sulfonamide series, this exchange has been shown to reduce biological activity, indicating the critical role of the sulfonamide linkage. pharmacy180.com In one study, replacing the sulfonamide bond with an amide bond in a series of piperidine-containing compounds resulted in molecules with weak to moderate biological activity, confirming the essential nature of the sulfonamide bond for antibacterial capacity in that series. nih.gov
Within the benzylpiperidine moiety, the piperidine ring itself, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, could be replaced by other cyclic amines like piperazine (B1678402) or morpholine (B109124) to probe the importance of the ring's basicity and hydrogen bonding capacity. nih.gov The benzyl group could also be replaced by other aryl or heteroaryl groups to explore different hydrophobic and electronic interactions with the target protein.
Influence of Benzylpiperidine Moiety Modifications on Target Interactions
Modifications to the 1-benzylpiperidine (B1218667) portion of the molecule are critical for optimizing interactions with biological targets. The benzyl group and the piperidine ring both offer opportunities for structural variation to enhance binding affinity and selectivity.
Substituted 4-benzylpiperidine (B145979) derivatives have been identified as high-affinity ligands for sigma receptors, with affinities in the nanomolar range. acs.org A proposed pharmacophore for sigma-1 receptor binding includes an amine site flanked by two hydrophobic domains, a model that accommodates phenylalkylpiperidines. acs.org This suggests that the benzyl group of 1-benzylpiperidine-3-sulfonamide likely interacts with a hydrophobic pocket in its target protein.
In a study of N-(ureidoalkyl)-benzyl-piperidines as CCR3 antagonists, the N-(alkyl)benzylpiperidine was determined to be an essential pharmacophore. openaccesspub.org This underscores the importance of the benzyl group attached to the piperidine nitrogen for selective antagonism. Further modifications, such as the introduction of substituents on the benzyl ring, can fine-tune the binding potency. For example, a patent for certain benzylpiperidine derivatives specifies that substituents like chlorine or bromine at the para or meta position of the benzyl ring are of interest. google.com
The piperidine ring itself is a key structural feature found in numerous commercial drugs, including the antifungal fenpropidin (B1672529) and the anti-Alzheimer's drug donepezil. nih.gov Its conformation and the orientation of the sulfonamide group at the 3-position will significantly impact how the molecule fits into a binding site.
Impact of Sulfonamide Substitutions on Pharmacological Potency and Selectivity
The sulfonamide group is a versatile functional group that can be modified to significantly alter the pharmacological properties of a molecule. openaccesspub.org Substitutions on the sulfonamide nitrogen (N1) are a common strategy to modulate activity. youtube.com
In many classes of sulfonamides, N1-substituted derivatives where the substituent is a heterocyclic ring lead to highly potent compounds. pharmacy180.com For example, the introduction of heterocyclic rings on the N1 nitrogen of sulfonamides can increase their antibacterial potency. youtube.com The nature of the substituent also affects the acidity (pKa) of the sulfonamide, which can be crucial for its ionization state at physiological pH and, consequently, its biological activity. Optimal activity for some sulfonamides is observed when their pKa values are between 6.6 and 7.4. pharmacy180.comslideshare.net
A study on sulfonamides bearing a piperidine nucleus found that N-ethyl substitution on the sulfonamide nitrogen retarded the inhibitory potential against certain enzymes, while the unsubstituted molecules were more effective. researchgate.net This indicates that even small alkyl substitutions can have a profound impact on activity. The introduction of various sulfonamide groups has also been shown to reduce the cytotoxicity of some drug candidates, highlighting the role of this moiety in improving safety profiles. openaccesspub.org
The following table illustrates the effect of different substituents on the sulfonamide moiety on the antibacterial activity of a series of piperidine-containing sulfonamides against Xanthomonas oryzae pv. oryzae (Xoo).
| Compound | R Group on Sulfonamide | EC₅₀ (µg/mL) against Xoo |
| A₁ | 4-methylphenyl | 6.54 |
| A₂ | 4-ethylphenyl | 6.87 |
| A₃ | 4-fluorophenyl | 5.21 |
| A₄ | 4-chlorophenyl | 3.35 |
| A₅ | 4-bromophenyl | 2.65 |
| A₆ | 4-iodophenyl | 3.01 |
| A₇ | 4-methoxyphenyl | 7.12 |
| A₈ | 4-(trifluoromethyl)phenyl | 4.76 |
| A₉ | 2-methylphenyl | 8.32 |
| A₁₀ | 2-chlorophenyl | 6.13 |
This data is derived from a study on novel sulfonamide derivatives containing a piperidine moiety. nih.gov
Conformational and Stereochemical Considerations in SAR
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. For 1-benzylpiperidine-3-sulfonamide, both the piperidine ring and the potential for chiral centers introduce important stereochemical considerations.
If the sulfonamide group is attached to a chiral carbon at the 3-position of the piperidine ring, the resulting enantiomers can have different biological activities. It is well-established in medicinal chemistry that different enantiomers of a drug can have distinct pharmacological and toxicological profiles.
Furthermore, intramolecular interactions, such as hydrogen bonding, can influence the preferred conformation of the molecule in solution and in the binding pocket of a protein. The development of enantiomerically pure compounds is often a key step in drug development to maximize therapeutic benefit and minimize potential side effects.
Mechanistic Insights and Biological Target Interactions of 1 Benzylpiperidine 3 Sulfonamide Analogues
Enzyme Inhibition Profiles
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Analogues of 1-benzylpiperidine (B1218667) have been investigated as inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.comnih.gov
Research into various 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives has shown that these compounds can exhibit inhibitory activity against both AChE and BuChE. nih.govmdpi.com For instance, a series of these derivatives was synthesized and evaluated, revealing that some compounds moderately inhibit AChE. nih.govmdpi.com One standout compound, a 1-benzylpiperidine derivative with a fluorine-substituted 2-phenylacetate moiety, demonstrated the most potent AChE inhibition in its series with an IC50 value of 5.10 ± 0.24 µM. nih.gov This particular compound also showed moderate inhibition of BuChE, suggesting a potentially valuable dual inhibitory profile. nih.gov
Interestingly, structural modifications significantly impact the inhibitory activity and selectivity. While some 1-benzylpiperidine derivatives showed moderate AChE inhibition, others displayed a higher affinity for the serotonin (B10506) transporter (SERT) with negligible cholinesterase inhibition. nih.govmdpi.com Another study on hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines found that while the parent compounds had little to no activity, the resulting hybrid molecules were effective BuChE inhibitors, with some also inhibiting AChE. koreascience.krkoreascience.kr One such hybrid showed potent inhibition against both AChE (IC50 = 1.75 ± 0.30 µM) and BuChE (IC50 = 5.61 ± 1.25 µM), with kinetic studies indicating a mixed type of inhibition for AChE and a noncompetitive type for BuChE. koreascience.krkoreascience.kr
Furthermore, N-benzylpiperidine carboxamide derivatives have been designed as cholinesterase inhibitors. researchgate.netnih.gov By modifying a lead compound, researchers developed analogues with a more metabolically stable amide linker, resulting in compounds with IC50 values in the low micromolar range against acetylcholinesterase. nih.gov
Table 1: Cholinesterase Inhibition by 1-Benzylpiperidine Analogues
| Compound Type | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 1-Benzylpiperidine with 2-phenylacetate moiety | AChE | 5.10 ± 0.24 | - |
| 1-Benzylpiperidine with 2-phenylacetate moiety | BuChE | 26.78 ± 0.81 | - |
| (α)-Lipoic acid and 4-amino-1-benzyl piperidine (B6355638) hybrid | AChE | 1.75 ± 0.30 | Mixed |
| (α)-Lipoic acid and 4-amino-1-benzyl piperidine hybrid | BuChE | 5.61 ± 1.25 | Noncompetitive |
| N-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 | - |
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. patsnap.compatsnap.comwikipedia.org This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.compatsnap.com Bacteria must synthesize their own folate, whereas humans obtain it from their diet, making DHPS a selective target for antibacterial drugs. patsnap.compatsnap.comwikipedia.org
The mechanism of action of sulfonamides is competitive inhibition. patsnap.com Due to their structural similarity to the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. patsnap.comnih.govbiorxiv.org This bacteriostatic action stops the growth and proliferation of bacteria. patsnap.comwikipedia.org
Studies on the enzymatic mechanism of DHPS from Streptococcus pneumoniae have shown that sulfonamides competitively displace pABA. nih.gov The binding of pABA to DHPS is dependent on the presence of the other substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), indicating that sulfonamides target the enzyme-DHPPP binary complex. nih.gov
Efforts to combat drug resistance have led to the development of dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway. nih.gov A series of N-sulfonamide 2-pyridone derivatives were designed to act as dual inhibitors, with some compounds showing significant antimicrobial activity and potent inhibition of both enzymes. nih.gov Docking studies of a particularly potent compound revealed that it occupied both the pABA and pterin (B48896) binding pockets of DHPS. nih.gov
Carbonic Anhydrase Isozyme Inhibition
Sulfonamides are renowned inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Certain CA isozymes, such as CA IX and CA XII, are overexpressed in tumors and are targets for anticancer therapies. nih.govmdpi.com
The inhibitory action of sulfonamides stems from the binding of the sulfonamide group to the zinc ion in the enzyme's active site. tandfonline.com Research has explored a wide range of sulfonamide derivatives, including those incorporating 1,3,5-triazine (B166579) moieties and various heterocyclic structures, to achieve potent and selective inhibition of different CA isozymes. nih.govmdpi.comchemrxiv.org For example, N-acyl sulfonamides have been identified as promising inhibitors of human carbonic anhydrase isoforms hCA-IX and hCA-II, with some derivatives showing low micromolar IC50 values and selectivity for one isoform over the other. chemrxiv.org
Studies on benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties have yielded isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov The structural variations in these compounds, such as the nature and position of substituents, influence their inhibitory potency and selectivity. nih.gov For example, the presence of a longer, flexible chain in one compound allowed it to avoid steric hindrance in the active site of hCA II, thereby increasing its inhibitory power. nih.gov Similarly, the inhibition of CA isozymes by benzene (B151609) sulfonamides with glycoside moieties has been investigated, although the oxidation state of the sulfur in the carbohydrate tail did not significantly affect the inhibition potency or isozyme selectivity. nih.gov
Glycosidase and Aldose Reductase Inhibition
Analogues of 1-benzylpiperidine have also shown potential as inhibitors of α-glucosidase and aldose reductase, enzymes implicated in diabetes and its complications.
α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine that breaks down carbohydrates into glucose. nih.gov Its inhibition can help manage post-prandial hyperglycemia in individuals with type 2 diabetes. nih.govmdpi.com Piperidine-containing compounds, due to their structural resemblance to natural iminosugars like nojirimycin, are known to be potent α-glucosidase inhibitors. nih.govresearchgate.net Research on hydroxy piperidine analogues has demonstrated their potential hypoglycemic effect through α-glucosidase inhibition. researchgate.net Furthermore, cyclic sulfonamides with an N-arylacetamide group have been identified as effective α-glucosidase inhibitors, with some compounds exhibiting greater potency than the standard drug, acarbose. mdpi.com Kinetic studies have shown that these sulfonamide derivatives can act as non-competitive inhibitors of α-glucosidase. mdpi.com Sulfonamide chalcones have also emerged as a new class of potent, non-competitive α-glucosidase inhibitors. nih.gov
Aldose Reductase Inhibition: Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.org Under hyperglycemic conditions, the increased activity of this pathway is linked to diabetic complications. frontiersin.org Certain sulfonamides have been shown to be effective inhibitors of aldose reductase. nih.gov A study on various sulfonamides revealed that they act as inhibitors of sheep kidney aldose reductase, with IC50 values in the micromolar range. nih.gov The inhibition mechanisms were found to be primarily non-competitive. nih.gov Another compound, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, has been identified as a highly potent and specific inhibitor of aldose reductase, exhibiting mixed-type inhibition with respect to glyceraldehyde and noncompetitive inhibition with respect to NADPH. nih.gov
Tyrosinase and Urease Inhibition
Tyrosinase Inhibition: Benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov However, the study found that these particular compounds exhibited low inhibitory activity against tyrosinase. nih.govnih.gov
Urease Inhibition: Currently, there is no specific information available in the provided search results regarding the inhibition of urease by 1-benzylpiperidine-3-sulfonamide or its direct analogues.
HIV Protease and Cyclooxygenase (COX) Inhibition
Currently, there is no specific information available in the provided search results regarding the inhibition of HIV protease or cyclooxygenase (COX) by 1-benzylpiperidine-3-sulfonamide or its direct analogues.
Modulation of Protein Aggregation Pathways (e.g., Amyloid-beta Aggregation)
Analogues of 1-benzylpiperidine have been investigated for their ability to interfere with pathological protein aggregation, a key feature of neurodegenerative disorders like Alzheimer's disease. Specific N-benzylpiperidine derivatives have demonstrated a capacity to inhibit the aggregation of amyloid-beta (Aβ) peptides. nih.govsci-hub.se
Detailed research has shown that certain N-benzylpiperidine analogues can inhibit both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation. nih.govsci-hub.se The efficacy of these compounds in preventing the formation of amyloid fibrils has been confirmed through multiple analytical techniques. The Thioflavin T assay, a standard method for quantifying amyloid fibril formation, revealed significant inhibitory activity. nih.gov Furthermore, morphological characterization using atomic force microscopy (AFM) has visually re-affirmed the ability of these compounds to disrupt the aggregation process. nih.govsci-hub.se
In one study, compounds designated as 40 and 41 were identified as potent inhibitors of this pathway. nih.gov These molecules are designed to interact with the peripheral anionic site (PAS) of AChE, which is known to be a site that promotes Aβ aggregation. nih.gov By binding to this site, the compounds effectively prevent the enzyme from acting as a pathological chaperone for amyloid fibril formation.
Table 1: Research Findings on Aβ Aggregation Inhibition by N-Benzylpiperidine Analogues
| Compound | Assay Used | Outcome | Source |
|---|---|---|---|
| 40 | Thioflavin T Assay, Atomic Force Microscopy (AFM) | Inhibited self- and AChE-induced Aβ aggregation. | nih.govsci-hub.se |
| 41 | Thioflavin T Assay, Atomic Force Microscopy (AFM) | Inhibited self- and AChE-induced Aβ aggregation. | nih.govsci-hub.se |
Cellular Effects and Pathways
Antiproliferative Mechanisms (e.g., Cell Cycle Arrest)
While direct studies on 1-benzylpiperidine-3-sulfonamide are limited in this context, related structures containing either piperidine or sulfonamide moieties have shown significant antiproliferative activity through mechanisms involving cell cycle arrest.
For instance, piperine, a natural product containing a piperidine ring, has been shown to inhibit the growth of melanoma cells by inducing cell cycle arrest in the G1 phase. nih.gov This arrest was associated with the downregulation of cyclin D1 and the induction of p21. nih.gov It was also linked to DNA damage response pathways, including the activation of checkpoint kinase 1 (Chk1). nih.gov
Separately, a novel synthetic sulfonamide chalcone, SSC185 , was found to disrupt cell cycle progression in a colorectal cancer cell line (SW-620). nih.gov This compound induced cytotoxicity by causing cell cycle arrest in the G2/M phase, ultimately leading to cell death through apoptosis or necroptosis depending on the concentration. nih.gov These findings suggest that the sulfonamide and piperidine scaffolds, key components of the title compound, are present in molecules capable of interfering with the cell cycle, a critical pathway for cell proliferation.
Table 2: Antiproliferative Mechanisms of Analogous Compounds
| Compound/Class | Mechanism | Cell Line | Effect | Source |
|---|---|---|---|---|
| Piperine | G1 phase arrest | SK MEL 28, B16 F0 (Melanoma) | Down-regulation of cyclin D1, induction of p21. | nih.gov |
| Sulfonamide Chalcone (SSC185) | G2/M phase arrest | SW-620 (Colorectal) | Disruption of cell cycle progression, leading to cell death. | nih.gov |
Antioxidant and Anti-inflammatory Modulations
Derivatives of 1-benzylpiperidine and other sulfonamides have demonstrated notable antioxidant properties in various biochemical assays. These activities are crucial for protecting cells from oxidative stress, a condition implicated in numerous diseases, including neurodegenerative and inflammatory disorders.
In studies focused on Alzheimer's disease, N-benzylpiperidine analogues 40 and 41 were found to possess significant antioxidant properties through ex vivo and biochemical analyses. nih.govsci-hub.se Similarly, a series of 1,3-dimethylbenzimidazolinone derivatives, including compounds 15b and 15j , showed neuroprotective effects against oxidative damage induced by hydrogen peroxide (H₂O₂) in PC12 cells. nih.gov This protective effect was substantiated by their antioxidant activity as measured in a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.gov
Broader studies on benzenesulfonamides incorporating 1,3,5-triazine moieties and benzene sulfonamide-piperazine hybrids have also confirmed the antioxidant potential of the sulfonamide scaffold. nih.govnih.gov These compounds were evaluated using a range of antioxidant assays, including DPPH radical scavenging, ABTS radical decolorization, and metal chelating methods, showing moderate to high antioxidant capacity. nih.govnih.gov
Table 3: Antioxidant Activity of 1-Benzylpiperidine Analogues and Sulfonamides
| Compound/Class | Assay(s) | Observed Effect | Source |
|---|---|---|---|
| Analogues 40 & 41 | Biochemical analysis | Established antioxidant properties. | nih.govsci-hub.se |
| Analogues 15b & 15j | DPPH assay, H₂O₂-induced damage assay | Showed antioxidant activity and neuroprotective effect against oxidative damage. | nih.gov |
| Sulfonamides with 1,3,5-triazine | DPPH, ABTS, Metal Chelating | Moderate DPPH radical scavenging and metal chelating activity. | nih.gov |
| Benzene sulfonamide-piperazine hybrids | DPPH, ABTS, FRAP, CUPRAC | High antioxidant capacity, particularly in FRAP and CUPRAC assays. | nih.gov |
Effects on Bacterial Cell Membranes
The sulfonamide class of compounds is well-known for its antibacterial properties. The primary mechanism involves acting as competitive antagonists of para-aminobenzoic acid (PABA), which inhibits the enzyme dihydropteroate synthetase. nih.gov This action blocks the synthesis of folic acid, which is essential for DNA production, thereby halting bacterial cell division and replication. nih.gov
More specific to the core structure, an N-benzyl-3-sulfonamidopyrrolidine, a close analogue of 1-benzylpiperidine-3-sulfonamide, was identified as a potent inhibitor of bacterial cell division in E. coli. nih.gov Treatment with this compound resulted in extensive cell filamentation, a phenotype indicative of disrupted cytokinesis. nih.gov Notably, this effect was achieved without significantly inhibiting FtsZ, a common target for bacterial cell division inhibitors. nih.gov This suggests that the compound acts on an alternative target within the bacterial cell division machinery, potentially related to the cell membrane or other proteins essential for cytokinesis. nih.gov
Multi-Target-Directed Ligand (MTDL) Approaches
The development of Multi-Target-Directed Ligands (MTDLs) is a prominent strategy in modern drug discovery, particularly for complex multifactorial diseases like Alzheimer's. The 1-benzylpiperidine scaffold is a key component in the design of such ligands. nih.govsci-hub.se
A series of N-benzylpiperidine analogues were specifically designed and synthesized to act as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two primary targets in Alzheimer's disease pathology. nih.govsci-hub.se Compounds 25 , 26 , 40 , and 41 from this series demonstrated significant and balanced inhibitory activity against both enzymes. nih.gov This dual-target approach aims to simultaneously increase acetylcholine levels in the brain (by inhibiting AChE) and reduce the production of amyloid-beta peptides (by inhibiting BACE-1). nih.govsci-hub.se
This MTDL strategy extends to other targets as well. Other research efforts have focused on designing functionalized piperidines that dually target AChE and the serotonin transporter (SERT) or AChE and butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine. nih.govmdpi.com The ability of the benzylpiperidine core to be modified to interact with different biological targets underscores its value as a versatile scaffold for developing MTDLs. researchgate.net
Table 4: Multi-Target-Directed Ligand (MTDL) Approaches with Benzylpiperidine Analogues
| Compound/Class | Primary Targets | Therapeutic Area | Source |
|---|---|---|---|
| Analogues 40 & 41 | Acetylcholinesterase (AChE), β-Secretase-1 (BACE-1) | Alzheimer's Disease | nih.govsci-hub.se |
| Functionalized Piperidines | Acetylcholinesterase (AChE), Serotonin Transporter (SERT) | Alzheimer's Disease / Depression | mdpi.com |
| Analogues 15b & 15j | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |
Emerging Research Frontiers and Future Perspectives for 1 Benzylpiperidine 3 Sulfonamide Chemistry
Novel Therapeutic Applications Beyond Current Scope
While sulfonamides are traditionally known for their antimicrobial properties, the unique structural features of 1-benzylpiperidine-3-sulfonamide open doors to a wider range of therapeutic possibilities. nih.govnih.govmdpi.com The N-benzylpiperidine motif, in particular, is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets and to fine-tune the physicochemical properties of a molecule. nih.gov
Current research into structurally related piperidine (B6355638) sulfonamides suggests potential applications in several key areas:
Neurodegenerative Diseases: Derivatives of N-benzylpiperidine have been investigated as multi-target agents for Alzheimer's disease. nih.gov Hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1), all key enzymes in the pathology of Alzheimer's. nih.gov Furthermore, some of these compounds have shown the ability to disrupt the aggregation of amyloid-β peptides and have exhibited cognitive improvements in preclinical models. nih.gov The development of small, conformationally restricted piperidine N-arylsulfonamides has also yielded orally active gamma-secretase inhibitors, which are being explored as potential treatments for Alzheimer's disease by lowering the levels of amyloid-beta peptides. nih.gov
Inflammatory Disorders: Phenyl sulfonamide derivatives have been designed and evaluated as modulators of the pulmonary inflammatory response. nih.gov Certain analogues have demonstrated significant in vitro anti-TNF-α effects, a key cytokine in inflammatory processes. nih.gov This suggests that 1-benzylpiperidine-3-sulfonamide derivatives could be developed as novel anti-inflammatory agents.
Cancer: The 1,3,5-triazine (B166579) scaffold, when incorporated with sulfonamides, has been studied for its potent and selective inhibition of carbonic anhydrase IX (hCA IX), an enzyme overexpressed in various tumors. nih.gov This highlights the potential for designing 1-benzylpiperidine-3-sulfonamide derivatives that could selectively target cancer-related enzymes.
Plant Bacterial Diseases: Novel sulfonamide derivatives containing a piperidine moiety have been developed as bactericides to manage plant bacterial diseases. nih.govresearchgate.net These compounds have shown excellent in vitro antibacterial potency against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.govresearchgate.net This opens up a non-medical but important application for this class of compounds in agriculture.
Advanced Synthetic Strategies and Green Chemistry Innovations
The synthesis of sulfonamides is a well-established area of organic chemistry, but modern research is focused on developing more efficient, sustainable, and environmentally friendly methods. sci-hub.se The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce waste and minimize the use of hazardous materials. unibo.itmdpi.com
Recent advancements in the synthesis of sulfonamides and related heterocyclic compounds include:
Environmentally Benign Methods: Researchers are exploring the use of water as a solvent for the synthesis of sulfonamide derivatives at room temperature, which significantly reduces the environmental impact of the process. sci-hub.se
Catalyst-Free Reactions: The development of methods that avoid the use of transition metals is a key goal of green chemistry. frontiersin.org For example, a convenient method for the synthesis of N-heteroaryl esters using N-heteroaryl methanols and acyl cyanides has been reported that does not require a transition metal catalyst. frontiersin.org
Solvent-Free Synthesis: Mechanochemical grinding procedures offer a solvent-free alternative for the synthesis of N-substituted amines, with advantages such as short reaction times and high yields without the need for column chromatography. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) Innovations: For peptide-based drugs, which can incorporate sulfonamide functionalities, innovations in SPPS are reducing solvent consumption. peptide.com Strategies like in situ Fmoc removal can lead to a significant reduction in solvent usage. peptide.com
These green chemistry approaches are not only environmentally beneficial but can also lead to more cost-effective and efficient manufacturing processes for pharmaceuticals, including those based on the 1-benzylpiperidine-3-sulfonamide scaffold. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. researchgate.netnih.gov These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.
The application of AI and ML in the design of compounds like 1-benzylpiperidine-3-sulfonamide can be seen in several areas:
Virtual Screening and Hit Identification: AI and ML algorithms can be trained on large libraries of chemical compounds and their biological activities to predict the potential of new molecules as drug candidates. frontiersin.org This allows for the rapid screening of virtual libraries to identify promising hits for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be used to develop sophisticated QSAR models that relate the chemical structure of a compound to its biological activity. sciepub.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov This opens up the possibility of creating novel 1-benzylpiperidine-3-sulfonamide derivatives with optimized activity against specific biological targets.
Predicting ADME/Tox Properties: AI and ML can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates early in the discovery process, helping to reduce the high attrition rates in drug development.
Development of Advanced Pharmacological Evaluation Models
The evaluation of new drug candidates requires sophisticated and predictive pharmacological models. For compounds like 1-benzylpiperidine-3-sulfonamide, a range of in vitro and in vivo models are employed to assess their efficacy and mechanism of action.
In Vitro Assays: Initial pharmacological screening often involves in vitro assays to quantify the effect of a compound on a specific biological target. For example, enzyme-linked immunosorbent assays (ELISAs) are used to measure the in vitro quantification of TNF-α to assess the anti-inflammatory potential of sulfonamide derivatives. nih.gov
Cell-Based Assays: Cell-based models provide a more physiologically relevant system for evaluating drug activity. For instance, neuroblastoma cell lines like SH-SY5Y are used to assess the neurotoxic liability of compounds being developed for neurodegenerative diseases. nih.gov
Animal Models of Disease: To evaluate the in vivo efficacy of a drug candidate, researchers utilize animal models that mimic human diseases. For example, murine models of pulmonary inflammation are used to assess the anti-inflammatory activity of new compounds. nih.gov Similarly, transgenic mouse models of Alzheimer's disease are used to evaluate the ability of compounds to lower amyloid-beta levels. nih.gov
Ex Vivo Studies: Ex vivo studies on tissue homogenates, such as rat brain homogenates, can be used to establish the effects of a compound on enzyme levels and other biomarkers. nih.gov
The continuous development of more predictive and human-relevant pharmacological models will be crucial for the successful translation of promising 1-benzylpiperidine-3-sulfonamide derivatives from the laboratory to the clinic.
Elucidation of Undiscovered Biological Targets and Pathways
A key aspect of future research will be to identify novel biological targets and pathways that can be modulated by 1-benzylpiperidine-3-sulfonamide and its derivatives. The sulfonamide moiety is known to interact with a variety of enzymes, and the N-benzylpiperidine portion of the molecule provides a versatile handle for achieving target selectivity. nih.govnih.gov
Potential areas for discovering new biological targets include:
Enzyme Inhibition: Beyond the well-established targets like carbonic anhydrases and dihydropteroate (B1496061) synthase, there is potential to discover new enzymatic targets for this class of compounds. nih.govnih.govresearchgate.net For example, some sulfonamide derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov
Receptor Modulation: The N-benzylpiperidine motif is found in many compounds that interact with G-protein coupled receptors (GPCRs) and ion channels. Further exploration could reveal novel receptor-modulating activities for 1-benzylpiperidine-3-sulfonamide derivatives.
Protein-Protein Interaction Inhibition: The disruption of protein-protein interactions is an emerging area of drug discovery. The three-dimensional structure of the 1-benzylpiperidine (B1218667) scaffold could be well-suited for designing inhibitors of specific protein-protein interactions. nih.gov
Multi-Target Ligands: The development of ligands that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The modular nature of the 1-benzylpiperidine-3-sulfonamide scaffold makes it an attractive starting point for designing such multi-target agents.
The use of chemoproteomics and other target identification technologies will be instrumental in uncovering the full therapeutic potential of this versatile chemical scaffold.
Q & A
Q. How should researchers address contradictions in biological activity data across studies involving 1-Benzylpiperidine-3-sulfonamide?
- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., cell lines, assay conditions). Conduct a meta-analysis comparing methodologies, such as differences in concentration ranges or incubation times. Reproduce conflicting studies under standardized conditions, and use statistical tools (e.g., ANOVA) to identify confounding variables .
Q. What advanced techniques are suitable for probing the mechanistic pathways of 1-Benzylpiperidine-3-sulfonamide in biological systems?
- Methodological Answer : Isotopic labeling (e.g., ¹⁴C or ³H) can track metabolic pathways in in vivo models. Combine this with proteomic profiling (e.g., LC-MS/MS) to identify protein targets. For real-time interaction analysis, surface plasmon resonance (SPR) or fluorescence polarization assays are recommended .
Q. How can cross-disciplinary approaches enhance the application of 1-Benzylpiperidine-3-sulfonamide in materials science or environmental chemistry?
- Methodological Answer : Collaborate with materials scientists to explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications. In environmental studies, employ degradation assays (e.g., photolysis under UV light) to assess persistence and byproducts. Synchrotron-based X-ray absorption spectroscopy (XAS) may reveal binding mechanisms in complex matrices .
Methodological Design Considerations
- Experimental Controls : Include negative controls (e.g., unmodified piperidine derivatives) and positive controls (e.g., known enzyme inhibitors) to validate specificity .
- Data Validation : Use orthogonal methods (e.g., NMR + HRMS) to confirm compound identity and reproducibility across independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
